molecular formula C12H21NOS2 B14442795 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one CAS No. 74472-23-4

1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one

Cat. No.: B14442795
CAS No.: 74472-23-4
M. Wt: 259.4 g/mol
InChI Key: MYNHLCHQCBTPRK-UHFFFAOYSA-N
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Description

1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one is an organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This three-component reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and microwave-assisted reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidinone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products can exhibit different biological activities and chemical properties, making them valuable for further research and development.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, its ability to form reactive intermediates can lead to the generation of reactive oxygen species, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Sulfanylidene-1,3-thiazolidin-3-YL)nonan-1-one stands out due to its unique nonanone chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

74472-23-4

Molecular Formula

C12H21NOS2

Molecular Weight

259.4 g/mol

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)nonan-1-one

InChI

InChI=1S/C12H21NOS2/c1-2-3-4-5-6-7-8-11(14)13-9-10-16-12(13)15/h2-10H2,1H3

InChI Key

MYNHLCHQCBTPRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N1CCSC1=S

Origin of Product

United States

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